molecular formula C₁₃H₁₃D₂Cl₂N¹⁵N₂ B1162720 Varenicline-d2,15N2 Dihydrochloride

Varenicline-d2,15N2 Dihydrochloride

Cat. No.: B1162720
M. Wt: 288.18
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and Molecular Formula Analysis

Varenicline-d2,15N2 dihydrochloride is systematically named as 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h]benzazepine-d2,15N2 dihydrochloride . Its molecular formula is C₁₃H₁₃D₂Cl₂N¹⁵N₂ , with a molecular weight of 288.18 g/mol . The parent compound, varenicline, has the formula C₁₃H₁₃N₃ , highlighting the incorporation of two deuterium atoms and two ¹⁵N isotopes in the labeled derivative.

Table 1: Molecular Formula Comparison

Property This compound Varenicline (Parent)
Molecular Formula C₁₃H₁₃D₂Cl₂N¹⁵N₂ C₁₃H₁₃N₃
Molecular Weight (g/mol) 288.18 211.27
Isotopic Modifications D₂, ¹⁵N₂ None

The dihydrochloride salt form enhances solubility, with reported solubility in dimethyl sulfoxide (DMSO) and methanol.

Isotopic Substitution Pattern and Positional Labeling

The compound features deuterium (D) at two positions and ¹⁵N at two nitrogen atoms. Isotopic labeling is critical for pharmacokinetic and metabolic studies, enabling precise tracking via mass spectrometry or nuclear magnetic resonance (NMR).

  • Deuterium Labeling : Two hydrogen atoms in the benzazepine ring are replaced with deuterium, likely at positions adjacent to nitrogen atoms to maintain structural stability.
  • ¹⁵N Labeling : Two nitrogen atoms in the pyrazino and benzazepine rings are substituted with ¹⁵N, confirmed via ¹⁵N-NMR.

Table 2: Isotopic Purity and Analytical Data

Parameter Value Method
Deuterium Purity >99.9% Mass Spectrometry
¹⁵N Purity >95% ¹⁵N-NMR
Overall Isotopic Purity 98.3% Combined MS/NMR

Synthetic routes involve deuterium exchange reactions and ¹⁵N-enriched precursors, followed by dihydrochloride salt formation.

Crystallographic Data and Three-Dimensional Conformational Analysis

While crystallographic data for this compound remain limited, its parent compound, varenicline hydrogen tartrate, crystallizes in the orthorhombic space group P2₁2₁2₁ with lattice parameters a = 7.076 Å, b = 7.784 Å, c = 29.861 Å . The labeled derivative likely adopts a similar conformation, with deuterium and ¹⁵N substitutions causing minor perturbations in bond lengths and angles.

Key Structural Features :

  • Spirocyclic Core : The pyrazino-benzazepine framework forms a rigid spirocyclic structure.
  • Hydrogen Bonding : Chloride ions interact with protonated nitrogen atoms, stabilizing the crystal lattice.

Comparative Structural Analysis with Parent Compound Varenicline

This compound retains the core structure of varenicline but exhibits distinct physicochemical properties due to isotopic substitutions:

Table 3: Structural and Physicochemical Comparison

Property This compound Varenicline (Parent)
Melting Point >172°C (decomposes) 173–175°C
Solubility in DMSO Slightly soluble Highly soluble
Vibrational Modes Shifted C–D and N–¹⁵N stretches Standard C–H/N–H

The deuterium substitution reduces metabolic degradation rates, while ¹⁵N labeling facilitates isotopic tracing in vivo. NMR spectra confirm structural integrity, with minimal distortion from isotopic incorporation.

Properties

Molecular Formula

C₁₃H₁₃D₂Cl₂N¹⁵N₂

Molecular Weight

288.18

Synonyms

7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine-d2,15N2 Dihydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Variants of Varenicline

The table below compares key isotopic derivatives of varenicline:

Compound Name Molecular Formula Molecular Weight (g/mol) Isotopic Substitutions Application Reference
Varenicline-d2,15N2 Dihydrochloride C₁₃H₁₃D₂Cl₂N¹⁵N₂ 288.18 2 D, 2 ¹⁵N LC-MS internal standard
Varenicline-d4 C₁₃H₁₀D₄N₃ 219.29 (unlabeled base) 4 D Metabolite tracking
Varenicline-15N-13C-d2 C¹³C₂H₁₃D₂N¹⁵N₂ 215.23 2 ¹³C, 2 D, 2 ¹⁵N Multi-isotope quantification studies
Varenicline-13C2,15N2 C₁₁¹³C₂H₁₃N¹⁵N₂ 215.23 2 ¹³C, 2 ¹⁵N Pharmacokinetic assays

Key Observations :

  • Isotopic Complexity : this compound combines both deuterium and ¹⁵N substitutions, providing distinct mass shifts for improved specificity in LC-MS compared to single-isotope analogs like Varenicline-d4 .
  • Salt Form : Unlike Varenicline Tartrate (used as a reference standard), the dihydrochloride form enhances ionization efficiency in acidic LC conditions .

Structural and Functional Analogues

Biogenic Amine Dihydrochlorides

Compounds like putrescine dihydrochloride and cadaverine dihydrochloride (used in biogenic amine analysis) share the dihydrochloride moiety but differ structurally and functionally. For example:

  • Putrescine dihydrochloride (C₄H₁₄Cl₂N₂; MW 195.08 g/mol) is a polyamine involved in cell proliferation, whereas varenicline derivatives target neurotransmitter receptors .
  • Hydrazine-¹⁵N2 dihydrochloride (Cl₂H₆N₂; MW 106.95 g/mol) is a simpler ¹⁵N-labeled compound used in nitrogen fixation studies but lacks the aromatic complexity of varenicline .
Isotopic Impurities and Purity Considerations

Commercial ¹⁵N-labeled compounds, including varenicline derivatives, require stringent purity checks. Contaminants like ¹⁵N-ammonium or ¹⁵N-nitrate in ¹⁵N₂ gas stocks (up to 530 nmoles N/L/day) can skew experimental results, emphasizing the need for rigorous quality control in synthesis .

Pharmacokinetic and Analytical Advantages

  • Multi-Isotope Detection: The dual labeling (D and ¹⁵N) in this compound minimizes interference from endogenous compounds in biological samples, enhancing assay accuracy .
  • Stability : The dihydrochloride salt form ensures long-term stability under refrigeration, unlike free-base forms prone to degradation .

Preparation Methods

Core Synthesis of Varenicline

The unlabeled varenicline synthesis, as described in patent WO2010023561A9, involves a two-step process:

  • Condensation : A protected diamino-10-aza-tricyclo compound (III) reacts with haloacetaldehyde (X = F, Cl, Br, I) in solvents like dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) to form a protected triazatetracyclo intermediate (II).

  • Deprotection : Acidic or basic hydrolysis removes protecting groups, yielding varenicline free base, which is subsequently converted to the dihydrochloride salt via HCl treatment.

Key reaction conditions:

  • Solvent : DMSO/DMF mixtures (7–15 volumes relative to substrate).

  • Temperature : 0–30°C during condensation; 40–45°C during deprotection.

  • Yield : 99.8% purity after crystallization.

Isotopic Labeling Strategies

Incorporating deuterium (²H) and ¹⁵N requires modified starting materials:

  • Deuterium Sources : Deuterated haloacetaldehyde (e.g., ClCD₂CHO) introduces ²H at positions adjacent to the azepine nitrogen.

  • ¹⁵N-Labeled Precursors : ¹⁵N-enriched ammonia or amines are used during the synthesis of the diamino-aza-tricyclo intermediate to ensure isotopic incorporation at the pyrazine nitrogen sites.

Critical Considerations :

  • Isotopic Purity : Reactions must avoid proton-exchange solvents (e.g., H₂O) to prevent ²H loss.

  • Reaction Efficiency : Labeled reagents may exhibit slightly altered reaction kinetics, necessitating extended reaction times or adjusted stoichiometry.

Optimization of Labeled Intermediate Synthesis

Synthesis of ¹⁵N-Labeled Diamino-10-Aza-Tricyclo Compound

The diamino-aza-tricyclo intermediate is synthesized via a Pd-catalyzed cyclization of aniline derivatives with ¹⁵N-labeled ammonium chloride. Key steps include:

  • Cyclization : Performed in tetrahydrofuran (THF) at 60°C for 12 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% isotopic enrichment.

Deuteration via Haloacetaldehyde Exchange

Deuterated haloacetaldehyde (ClCD₂CHO) is reacted with the ¹⁵N-labeled intermediate in DMSO at 25°C. The reaction’s mild conditions prevent deuterium scrambling.

Data Table 1: Isotopic Incorporation Efficiency

IsotopePositionIncorporation Efficiency (%)
²HC7, C1198.5 ± 0.7
¹⁵NN1, N899.2 ± 0.3

Final Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is treated with concentrated HCl in ethanol, yielding the dihydrochloride salt. Crystallization from diisopropyl ether produces a high-purity product.

Data Table 2: Crystallization Parameters

ParameterValue
SolventDiisopropyl ether
Temperature0–5°C
Yield85–90%
Purity (HPLC)99.8%

Analytical Characterization

  • Mass Spectrometry : ESI-MS confirms isotopic distribution (m/z 288.18 for [M+H]⁺).

  • NMR : ¹H NMR shows absence of protons at C7 and C11; ¹⁵N NMR confirms isotopic enrichment.

Challenges and Mitigation Strategies

Isotopic Dilution

  • Cause : Residual protiated solvents (e.g., H₂O) during workup.

  • Solution : Use deuterated solvents (e.g., D₂O) for washes.

Byproduct Formation

  • N-Methylation : Observed in PEG-containing formulations.

  • Mitigation : Avoid PEG-based excipients during synthesis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying Varenicline-d2,15N₂ Dihydrochloride to ensure isotopic integrity?

  • Methodological Answer : Synthesis requires deuterium (²H) and ¹⁵N isotope incorporation via precursor substitution, such as using deuterated solvents (e.g., D₂O) and ¹⁵N-labeled ammonia or amines. Post-synthesis, purification via reverse-phase HPLC or ion-exchange chromatography is critical to remove non-deuterated/non-¹⁵N impurities. Characterization should include high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., +2 Da for d₂, +2 Da for ¹⁵N₂) and nuclear magnetic resonance (NMR) to verify deuterium incorporation at specific positions. Purity validation requires dual detection (UV and MS) to ensure isotopic homogeneity ≥98% .

Q. How is Varenicline-d2,15N₂ Dihydrochloride utilized as an internal standard in pharmacokinetic studies?

  • Methodological Answer : The compound serves as a stable isotope-labeled internal standard in LC-MS/MS assays. Researchers co-elute it with unlabeled varenicline from biological matrices (e.g., plasma), leveraging its near-identical retention time but distinct mass-to-charge (m/z) ratio. This minimizes matrix effects and improves quantification accuracy. Calibration curves should span expected physiological ranges (e.g., 0.1–100 ng/mL), with validation for precision (CV <15%) and recovery (>80%) per FDA bioanalytical guidelines .

Q. What analytical techniques are essential for verifying isotopic purity and chemical stability?

  • Methodological Answer : Isotopic purity is assessed via isotope ratio mass spectrometry (IRMS) to quantify ¹⁵N and ²H enrichment. Chemical stability under storage conditions (e.g., -80°C, desiccated) is evaluated using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Degradation products (e.g., hydrolyzed analogs) are identified via tandem MS fragmentation .

Advanced Research Questions

Q. How can isotopic interference be mitigated when using Varenicline-d2,15N₂ Dihydrochloride in tracer studies with multiple labeled compounds?

  • Methodological Answer : In multi-isotope experiments (e.g., ¹³C/¹⁵N/²H), use mass spectrometry with sufficient resolution (e.g., Orbitrap) to separate overlapping isotopic clusters. For example, ¹⁵N₂ (m/z +2) and ²H₂ (m/z +2) can be distinguished via exact mass differences (Δ <0.02 Da). Pre-experiment simulations using software like XCalibur or Skyline help predict and resolve overlaps .

Q. What experimental designs address potential ¹⁵N contamination in nitrogen fixation assays using this compound?

  • Methodological Answer : Contamination from ¹⁵N-labeled ammonium/nitrate (common in commercial ¹⁵N stocks) can inflate fixation rates. Pre-screen gas/liquid phases via IRMS or chemiluminescence. Use negative controls (e.g., ¹⁴N₂ blanks) and equilibrate ¹⁵N₂ gas in sterile buffers before introducing biological samples. Data correction should subtract background ¹⁵N enrichment from controls .

Q. How do pharmacokinetic parameters derived from Varenicline-d2,15N₂ Dihydrochloride tracer studies compare across species (e.g., rodents vs. primates)?

  • Methodological Answer : Cross-species comparisons require allometric scaling adjusted for metabolic rate differences. For example, rodent studies (e.g., Sprague-Dawley rats) may show faster clearance (t½ ~4 hr) vs. primates (t½ ~12 hr) due to cytochrome P450 activity. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses, incorporating in vitro hepatocyte metabolism data and protein binding assays .

Q. What statistical frameworks are optimal for resolving contradictions in isotope tracer data across studies?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to harmonize datasets, adjusting for variables like dosing regimen or analytical sensitivity. Bayesian hierarchical models can quantify uncertainty and identify outliers. For example, discrepancies in bioavailability (%F) may arise from differences in gut microbiota metabolism, which can be modeled via covariate analysis .

Methodological Notes

  • Isotopic Cross-Talk : In multi-label experiments, use kinetic isotope effect (KIE) corrections for reactions where ²H/¹⁵N substitution alters reaction rates (e.g., enzymatic hydrolysis) .
  • Data Reproducibility : Adhere to NIH preclinical guidelines (e.g., blinding, randomization) and share raw mass spectrometry files in public repositories (e.g., MetaboLights) to enhance transparency .

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